1,10-フェナントロリン-4-オール

概要

説明

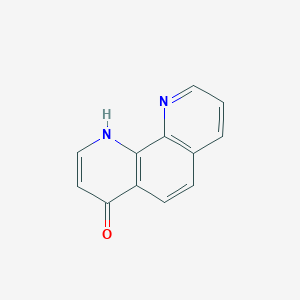

1,10-Phenanthrolin-4-ol is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its aromatic structure, which includes two nitrogen atoms at the 1 and 10 positions of the phenanthrene ring system. This compound is known for its versatility in various chemical reactions and its significant role in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions .

科学的研究の応用

Metal Ion Detection

1,10-Phenanthrolin-4-ol is widely utilized in the detection of metal ions due to its ability to form stable complexes with various metal ions. The complexes exhibit distinct colors and absorption spectra that facilitate quantitative analysis through colorimetry or spectrophotometry.

Key Findings:

- Iron Detection: The complex formed with ferrous ions (Fe²⁺) shows a maximum absorption peak at 510 nm, allowing for the detection of trace amounts of iron.

- Other Metal Ions: It can also detect copper, nickel, and cobalt ions effectively .

Drug Research and Development

In pharmaceutical research, 1,10-phenanthroline serves as a crucial scaffold or ligand in drug design. Its derivatives have demonstrated significant biological activities including anti-cancer and antibacterial properties.

Case Studies:

- Anticancer Activity: Compounds containing the 1,10-phenanthroline structure have shown promise in targeting cancer cells through various mechanisms.

- Drug Delivery Systems: The compound can be used as a carrier in drug delivery systems to enhance the targeting of therapeutic agents .

Materials Science

In materials science, 1,10-phenanthroline is instrumental in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials.

Applications:

- Metal-Organic Frameworks: Its coordination capabilities allow for the construction of MOFs with specific functionalities for gas adsorption and catalysis.

- Photosensitive Materials: It acts as a ligand in the development of materials with enhanced photoelectric properties .

Photochemistry

The compound is recognized for its role as an excellent photosensitizer in photochemical reactions.

Applications:

- Photocatalysis: Its unique optical properties make it suitable for applications in photocatalysis and photoluminescence studies .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Metal Ion Detection | Detection of Fe²⁺ | Absorption peak at 510 nm |

| Drug Research | Anticancer compounds | Active against various cancer cell lines |

| Materials Science | Synthesis of MOFs | Effective for gas adsorption |

| Photochemistry | Photocatalytic reactions | High efficiency in energy conversion |

作用機序

Target of Action

1,10-Phenanthrolin-4-ol primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in the biological activities of their respective organisms.

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, 1,10-Phenanthrolin-4-ol is known to inhibit metallopeptidases, such as carboxypeptidase A . The inhibition occurs by removal and chelation of the metal ion required for catalytic activity, rendering the enzyme inactive .

Biochemical Pathways

It is known that the compound’s interaction with its targets can disrupt the normal functioning of these proteins, potentially affecting the pathways they are involved in .

Result of Action

The molecular and cellular effects of 1,10-Phenanthrolin-4-ol’s action largely depend on its interaction with its targets. By inhibiting the activity of specific proteins, the compound can alter cellular processes, potentially leading to various biological effects .

生化学分析

Biochemical Properties

1,10-Phenanthrolin-4-ol plays a crucial role in various biochemical reactions. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metalloenzymes and metalloproteins. For instance, 1,10-Phenanthrolin-4-ol interacts with enzymes such as metallo-beta-lactamase and methyl-accepting chemotaxis protein II, inhibiting their activity by binding to the metal ions at their active sites . Additionally, it can form complexes with proteins, affecting their structure and function.

Cellular Effects

1,10-Phenanthrolin-4-ol has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, such as the SiHa cervix cancer cell line, it has demonstrated antiproliferative effects. When coupled with sulfated zinc oxide nanoparticles, 1,10-Phenanthrolin-4-ol promotes apoptosis and inhibits cell proliferation by 65% . It also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of 1,10-Phenanthrolin-4-ol involves its ability to bind to metal ions and inhibit enzyme activity. By chelating metal ions, it disrupts the normal function of metalloenzymes, leading to enzyme inhibition. This compound also affects gene expression by interacting with DNA and RNA, altering the transcription and translation processes . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,10-Phenanthrolin-4-ol can change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, 1,10-Phenanthrolin-4-ol may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 1,10-Phenanthrolin-4-ol vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At high doses, it may exhibit toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

1,10-Phenanthrolin-4-ol is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with metallo-beta-lactamase can disrupt the metabolism of beta-lactam antibiotics, leading to changes in antibiotic resistance .

Transport and Distribution

Within cells and tissues, 1,10-Phenanthrolin-4-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions also affects its distribution, as it can be sequestered in areas with high metal ion concentrations .

Subcellular Localization

The subcellular localization of 1,10-Phenanthrolin-4-ol is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression. These localization patterns are crucial for understanding its biochemical and cellular functions .

準備方法

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-4-ol can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . Recent advancements have introduced the use of deep eutectic solvents as catalysts, providing a greener and more efficient approach .

Industrial Production Methods: Industrial production of 1,10-Phenanthrolin-4-ol typically follows the Skraup reaction due to its high yield and efficiency. The process involves the dehydration of glycerol to form acrolein, which then condenses with o-phenylenediamine, followed by cyclization to form the phenanthroline structure .

化学反応の分析

1,10-Phenanthrolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthroline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and dihydro derivatives .

類似化合物との比較

1,10-Phenanthrolin-4-ol is often compared with other phenanthroline derivatives and similar compounds such as:

2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects.

Phenanthrene: The parent hydrocarbon structure without nitrogen atoms.

Ferroin: A well-known iron complex of 1,10-phenanthroline used as a redox indicator.

Uniqueness: 1,10-Phenanthrolin-4-ol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable ligand in coordination chemistry and a versatile building block in synthetic organic chemistry .

生物活性

1,10-Phenanthrolin-4-ol is a derivative of 1,10-phenanthroline, a compound known for its ability to intercalate with DNA and its potential applications in medicinal chemistry. This article explores the biological activity of 1,10-phenanthrolin-4-ol, focusing on its interactions with biological systems, particularly its antimicrobial properties and its role in metal coordination complexes.

1,10-Phenanthrolin-4-ol features a hydroxyl group at the 4-position of the phenanthroline structure, which enhances its solubility and biological activity. The compound is characterized by its ability to coordinate with transition metals, forming complexes that can exhibit enhanced biological activities compared to the uncoordinated ligand.

Antimicrobial Effects

Research indicates that 1,10-phenanthrolin-4-ol demonstrates significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including resistant strains of Pseudomonas aeruginosa. In studies involving Galleria mellonella as an in vivo model, metal complexes containing 1,10-phenanthrolin-4-ol exhibited antibacterial effects and enhanced immune responses against infections that were resistant to conventional antibiotics like gentamicin .

Table 1: Antimicrobial Activity of 1,10-Phenanthrolin-4-ol Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 5 µg/mL |

Coordination Chemistry

The coordination of 1,10-phenanthrolin-4-ol with transition metals significantly alters its biological properties. For example, when coordinated with metals like copper or iron, the resulting complexes can enhance cellular uptake and exhibit improved efficacy against pathogens. The amphiphilic nature of these complexes allows them to penetrate lipid membranes more effectively than their uncoordinated counterparts .

Table 2: Comparison of Biological Activities of Metal Complexes

The biological activity of 1,10-phenanthrolin-4-ol is primarily attributed to its ability to intercalate into DNA structures. This intercalation disrupts normal cellular processes by inhibiting DNA replication and transcription. Additionally, the formation of metal complexes alters the electronic properties of the ligand, which can enhance its interaction with biological macromolecules .

Study on Antibacterial Efficacy

A study conducted by Abebe et al. (2018) investigated the synthesis and biological activity of various quaternary salts derived from 1,10-phenanthrolin-4-ol. The results showed that while these salts exhibited antimicrobial properties against tested pathogens, they were less effective than the parent compound due to steric hindrance caused by longer alkyl chains used in quaternization .

In Vivo Studies

In vivo studies using Galleria mellonella demonstrated that metal complexes incorporating 1,10-phenanthrolin-4-ol could stimulate immune responses and effectively clear infections caused by resistant bacterial strains. The study highlighted the potential for these complexes as therapeutic agents in treating infections that are otherwise difficult to manage with traditional antibiotics .

特性

IUPAC Name |

1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYBEGHUZQSYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395726 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-31-4 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。